5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-6-4-7(12-5-6)10-13-9(14-15-10)8-2-1-3-16-8/h1-3,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZZBAUZDCUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is with a molecular weight of 239.27 g/mol. Its structural features include a fluorinated pyrrolidine moiety and a thiophene ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FN₃OS |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 2098098-00-9 |
Antiproliferative Activity
Research indicates that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study on a library of oxadiazole derivatives demonstrated that certain compounds showed cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism was linked to the inhibition of topoisomerase I activity, which is critical for DNA replication and repair .
The compound's biological activity can be attributed to its ability to interact with specific molecular targets. Molecular docking studies have shown that 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole may bind effectively to topoisomerase I, disrupting its function and leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the oxadiazole structure can significantly influence biological activity. For instance:
- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Substituents on the thiophene ring : Variations in substituents can lead to increased potency against specific cancer cell lines.
Case Study 1: Anticancer Activity
In a focused study on similar oxadiazole derivatives, several compounds were synthesized and tested for their antiproliferative effects. One derivative exhibited an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent as well .
Case Study 2: Inflammatory Disorders
Another study explored the modulation of PXR (Pregnane X Receptor) and FXR (Farnesoid X Receptor) by oxadiazole derivatives in HepG2 cells. Compounds showed promising results as dual modulators, suggesting potential therapeutic applications in treating inflammatory disorders .
Scientific Research Applications
Antiviral Activity
Research indicates that 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole may exhibit antiviral properties. Preliminary studies suggest that it can inhibit viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .
Antitumor Effects
The compound has shown promise as an antitumor agent. Studies have indicated its potential to induce apoptosis in cancer cells. This activity is attributed to its ability to interact with specific molecular targets involved in cellular regulation and signaling pathways.
Enzyme Inhibition
The unique structure of the compound allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic could have implications for developing therapies targeting metabolic disorders or cancer .
Organic Electronics
Due to its electronic properties, 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications .
Sensor Development
The compound's electronic and chemical properties make it a candidate for developing sensors, particularly chemical sensors that can detect specific analytes based on its interaction with them. Research is ongoing to optimize its sensitivity and selectivity for various applications .
Case Study 1: Antiviral Research
A study conducted by researchers at a leading pharmaceutical company investigated the antiviral efficacy of 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole against influenza viruses. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against influenza .
Case Study 2: Cancer Therapy
In another study published in a peer-reviewed journal, the compound was tested on various cancer cell lines. The results demonstrated that it effectively induced apoptosis through the activation of caspase pathways, highlighting its potential role in cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives
Key Observations :
- Thiophene vs. Phenyl/Pyridyl : Thiophene at the 3-position (as in the target compound and 1d) enhances π-π stacking and electron-rich interactions, critical for binding to targets like TIP47 .
- Fluorinated Pyrrolidine vs. Halogenated/Aliphatic Groups : The 4-fluoropyrrolidine in the target compound likely improves metabolic stability and solubility compared to chloromethyl () or propan-2-yl () groups. Fluorine’s electronegativity may also fine-tune electronic properties.
Structural and Crystallographic Comparisons
- Planarity and Conformation : While the target compound’s crystallographic data are unavailable, isostructural analogs (e.g., ) exhibit planar conformations with fluorophenyl groups oriented perpendicularly, suggesting similar steric effects for the fluoropyrrolidine group .
- SHELX Refinement : Structural validation tools like SHELXL () are critical for confirming the stereochemistry of fluorinated pyrrolidine, which impacts biological activity .
Pharmacological Potential
- Apoptosis Induction : Analog 1d () induces G₁-phase arrest and apoptosis via TIP47 binding. The target compound’s thiophene and fluoropyrrolidine may enhance specificity or potency in similar pathways .
- SAR Trends : Substitution at the 5-position with five-membered heterocycles (e.g., thiophene) is essential for activity, as seen in 1d and the target compound .
Preparation Methods
Synthesis of the Amidoxime Intermediate
- The precursor nitrile bearing the 4-fluoropyrrolidin-2-yl group is reacted with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate in ethanol or aqueous medium.
- This reaction converts the nitrile to the corresponding amidoxime, which serves as a key intermediate for cyclization.
Preparation of the Activated Carboxylic Acid Derivative
- The 3-(thiophen-2-yl) carboxylic acid or its derivative is activated, commonly as an acyl chloride or via coupling reagents such as carbonyldiimidazole (CDI), oxalyl chloride, or other activating agents.
- Activation is typically carried out in anhydrous solvents like dichloromethane or DMF under inert atmosphere.
Cyclization to Form the 1,2,4-Oxadiazole Ring
- The amidoxime and activated carboxylic acid derivative are reacted under controlled conditions.
- Cyclodehydration is induced by heating (typically above 100 °C) or by microwave irradiation to facilitate ring closure.
- Silica gel as a solid support under microwave irradiation has been demonstrated to improve reaction efficiency and reduce reaction times (5–45 minutes) with good yields.
Purification and Characterization
- The crude product is purified by column chromatography on silica gel using hexanes/ethyl acetate mixtures.
- Characterization includes melting point determination, IR spectroscopy, NMR (1H and 13C), and elemental analysis to confirm structure and purity.
Example Protocol (Adapted from Recent Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Nitrile (4-fluoropyrrolidin-2-yl substituted) + Hydroxylamine hydrochloride, K2CO3, ethanol, reflux 1 h | Conversion of nitrile to amidoxime intermediate | 70-80 |
| 2 | 3-(Thiophen-2-yl)carboxylic acid + Oxalyl chloride, DCM, room temp, inert atmosphere | Formation of acyl chloride | Used without purification |
| 3 | Amidoxime + acyl chloride, silica gel, microwave irradiation (75 W, 100-105 °C), 5-45 min | Cyclization to 1,2,4-oxadiazole ring | 60-75 |
| 4 | Column chromatography (silica gel, hexanes/ethyl acetate 9:1) | Purification of final product | - |
Research Findings and Optimization Notes
Microwave-Assisted Synthesis: The use of microwave irradiation in the presence of silica gel as a solid support significantly accelerates the cyclization step, reducing reaction times from hours to minutes while maintaining or improving yields.
Activation Methods: Carbonyldiimidazole (CDI) is advantageous for in situ activation of carboxylic acids, enabling a one-pot synthesis without isolation of intermediates, which simplifies the process and improves overall efficiency.
Catalyst Effects: Lewis acid catalysts such as ZnCl2 in combination with p-toluenesulfonic acid (PTSA) have been explored to facilitate nitrile oxide formation for cycloaddition routes, but these often result in low yields (<20%) and are less favored for this compound class.
Purification Challenges: Due to the potential formation of side products and closely related impurities, chromatographic purification remains essential. Hexane/ethyl acetate mixtures in ratios around 9:1 provide optimal separation for these heterocyclic compounds.
Yield Considerations: Reported yields for similar 1,2,4-oxadiazole syntheses range from 59% to 75%, depending on substituents and reaction conditions, with microwave-assisted methods generally providing higher yields and cleaner products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride Cyclization | Amidoxime intermediate, acyl chloride, silica gel, microwave | 100-105 °C, 5-45 min microwave irradiation | Rapid, good yields, scalable | Requires preparation of activated acid | 60-75% |
| Amidoxime + CDI Activation | Amidoxime, carboxylic acid, CDI, DMF, heating | One-pot, 120 °C, 4 h | Simplified process, avoids isolation of intermediates | Longer reaction time | ~59% |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile, Lewis acid catalyst | Room temp to reflux | Alternative route | Low yields (<20%), complex | <20% |
Q & A
Q. What are the established synthetic routes for 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, and what conditions optimize yield and purity?
Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, thiophene-2-amidoxime can react with fluoropyrrolidine-containing intermediates under basic conditions (e.g., NaH or Cs₂CO₃) in solvents like DME or THF at 50–80°C. Flash column chromatography (e.g., SiO₂, hexane/ethyl acetate gradients) is critical for purification, achieving yields >50% and enantiomeric purity up to 97% . Key steps:
- Amidoxime Preparation: React thiophene-2-carbonitrile with hydroxylamine.
- Cyclization: Use NaH/Cs₂CO₃ to deprotonate amidoximes, facilitating nucleophilic attack on fluoropyrrolidine-derived electrophiles.
- Purification: Optimize solvent polarity for chromatography to separate regioisomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR: Confirm regiochemistry via thiophene proton splitting (δ 7.0–7.5 ppm) and fluoropyrrolidine signals (e.g., δ 4.5–5.5 ppm for fluorinated carbons) .
- HRMS: Verify molecular ion ([M+H]⁺) with <2 ppm error.
- FTIR: Detect oxadiazole C=N stretches (~1600 cm⁻¹) and thiophene C-S (670–750 cm⁻¹) .
- SFC (Supercritical Fluid Chromatography): Resolve enantiomers using chiral columns (e.g., OD-H, AD-H) .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole core influence biological activity, particularly regarding fluoropyrrolidine and thiophene moieties?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Experimental Design:
Q. What methodologies resolve contradictions in biological activity data across cancer cell lines?
Methodological Answer: Contradictions often arise from differential expression of molecular targets (e.g., TIP47) or metabolic stability. Strategies include:
- Target Identification: Use photoaffinity labeling (e.g., biotin-tagged probes) to confirm target engagement in responsive vs. non-responsive cell lines .
- Metabolic Profiling: Incubate compounds with liver microsomes to assess stability; modify fluoropyrrolidine to block CYP450-mediated degradation .
- Transcriptomics: Compare gene expression profiles (RNA-seq) of sensitive/resistant cell lines to identify compensatory pathways .
Q. How can computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with TIP47 (PDB: 1WY9) or α7 nicotinic receptors. Prioritize poses with hydrogen bonds to oxadiazole N-atoms and fluoropyrrolidine .
- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns; analyze RMSD/RMSF to validate docking predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
